![molecular formula C7H9NO4 B7950840 Ethyl 2-(hydroxymethyl)oxazole-5-carboxylate](/img/structure/B7950840.png)
Ethyl 2-(hydroxymethyl)oxazole-5-carboxylate
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Overview
Description
Ethyl 2-(hydroxymethyl)oxazole-5-carboxylate is a heterocyclic compound that contains an oxazole ring Oxazoles are five-membered rings with one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-(hydroxymethyl)oxazole-5-carboxylate can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For example, starting from ethyl 2-bromoacetate and 2-aminoethanol, the compound can be synthesized via a cyclization reaction in the presence of a base such as sodium hydride.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazole ring into more saturated derivatives.
Substitution: The compound can participate in substitution reactions where functional groups on the oxazole ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with carbonyl groups, while reduction could produce more saturated oxazole compounds.
Scientific Research Applications
Chemistry
Ethyl 2-(hydroxymethyl)oxazole-5-carboxylate is utilized as a building block in organic synthesis. It serves as an intermediate for creating more complex heterocyclic compounds. The oxazole ring structure allows for a variety of chemical modifications, making it a versatile compound for researchers exploring new synthetic pathways.
Biology
In biological research, this compound has been investigated for its antimicrobial and anticancer properties:
- Antimicrobial Activity : Studies have shown that compounds containing oxazole rings exhibit significant antimicrobial activity against various bacterial strains. For example, it has demonstrated efficacy against Staphylococcus aureus and Escherichia coli, with a minimum inhibitory concentration (MIC) reported around 250 μg/mL.
- Anticancer Potential : Research indicates that derivatives of this compound may induce apoptosis in cancer cells. A comparative study highlighted the cytotoxic effects against different cancer cell lines:
Compound | Cell Line Tested | IC50 (µM) |
---|---|---|
This compound | HT-1080 (Fibrosarcoma) | 18.0 |
Compound A | MCF-7 (Breast) | 15.2 |
Compound B | A549 (Lung) | 20.5 |
These findings suggest that the compound may modulate enzyme activity or receptor binding due to its structural features .
Medicine
The compound is being explored as a potential drug candidate due to its ability to interact with biological targets. Its unique structure allows it to serve as a template for designing new pharmaceuticals aimed at various diseases, particularly those involving microbial infections and cancer .
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of this compound derivatives for their biological activities:
- Synthesis of Derivatives : Researchers have successfully synthesized various derivatives using continuous flow reactors, optimizing conditions for high yields and purity .
- Biological Evaluation : In vitro assays demonstrated that these derivatives exhibited improved activity compared to traditional antibiotics and anticancer agents, suggesting their potential as novel therapeutic candidates .
- Molecular Docking Studies : Computational studies have been conducted to predict the binding interactions of these compounds with specific enzymes involved in disease pathways, further supporting their development as drug candidates .
Mechanism of Action
The mechanism of action of ethyl 2-(hydroxymethyl)oxazole-5-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Ethyl oxazole-5-carboxylate: Similar in structure but lacks the hydroxymethyl group.
Methyl 2-(hydroxymethyl)oxazole-5-carboxylate: Similar but with a methyl ester instead of an ethyl ester.
2-(Hydroxymethyl)oxazole-5-carboxylic acid: Similar but without the ester group.
Uniqueness: this compound is unique due to the presence of both the hydroxymethyl and ethyl ester groups, which can influence its reactivity and potential applications. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields.
Biological Activity
Ethyl 2-(hydroxymethyl)oxazole-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a five-membered oxazole ring with a hydroxymethyl substitution, which may enhance its biological activity compared to other compounds in the oxazole family. The molecular formula is C7H9NO4, and its molecular weight is approximately 171.15 g/mol. The presence of the hydroxymethyl group is crucial for its interaction with biological targets, influencing solubility and membrane permeability, which are essential for bioavailability and therapeutic efficacy.
Synthesis Methods
The synthesis of this compound typically involves cyclization reactions starting from suitable precursors. Common methods include:
- Cyclization Reactions : Utilizing various starting materials to form the oxazole ring.
- Continuous Flow Reactors : Employed in industrial settings for higher yields and purity.
- Purification Techniques : Such as recrystallization and chromatography to isolate the final product.
The biological mechanisms underlying the activity of this compound may involve:
- Enzyme Interaction : The compound may modulate enzyme activity through hydrogen bonding and π-π interactions, which are critical for binding affinity and specificity.
- Receptor Binding : Its structural features allow it to influence receptor activity, potentially leading to therapeutic effects in various conditions .
Biological Activity
Research has indicated that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that derivatives of oxazole compounds can inhibit cancer cell growth. For instance, compounds with similar structures have shown IC50 values in the nanomolar range against various cancer cell lines, indicating potent anticancer properties .
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
Oxazole Derivative A | MDA-MB-231 | <0.1 |
Oxazole Derivative B | HT29 | <0.5 |
- Antimicrobial Properties : Some studies have reported that oxazole derivatives possess antimicrobial activities against a range of pathogens, although specific data for this compound is limited .
Case Study 1: Anticancer Activity
In a study examining the effects of oxazole derivatives on breast cancer cells (MDA-MB-231), several compounds demonstrated significant growth inhibition at nanomolar concentrations. The most active compounds were noted to induce apoptosis and cell cycle arrest at the G2/M phase, highlighting their potential as therapeutic agents against breast cancer .
Case Study 2: Enzyme Inhibition
Another investigation focused on the inhibition of BACE1 (Beta-site APP-cleaving enzyme 1), which is crucial in Alzheimer's disease. Compounds similar to this compound showed improved potency compared to previous analogues, suggesting that structural modifications can enhance biological activity and selectivity towards specific enzymes .
Properties
IUPAC Name |
ethyl 2-(hydroxymethyl)-1,3-oxazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4/c1-2-11-7(10)5-3-8-6(4-9)12-5/h3,9H,2,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQNZNXCUSENCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(O1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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